Undecyl benzoate

Description

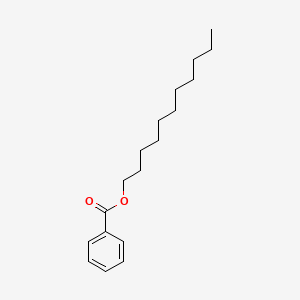

Structure

2D Structure

3D Structure

Properties

CAS No. |

6316-30-9 |

|---|---|

Molecular Formula |

C18H28O2 |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

undecyl benzoate |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-13-16-20-18(19)17-14-11-10-12-15-17/h10-12,14-15H,2-9,13,16H2,1H3 |

InChI Key |

YEHGKFOTJWYCBN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCOC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CCCCCCCCCCCOC(=O)C1=CC=CC=C1 |

Other CAS No. |

6316-30-9 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Undecyl Benzoate

Direct Esterification Processes and Enhancements

Direct esterification, typically acid-catalyzed, remains the cornerstone for synthesizing undecyl benzoate (B1203000). Enhancements focus on catalyst design and reaction conditions to achieve greater efficiency and sustainability.

Heterogeneous catalysts offer advantages such as ease of separation from the reaction mixture, reusability, and often milder reaction conditions compared to homogeneous catalysts.

Ion-exchange resins and various solid acids have been explored as effective heterogeneous catalysts for the esterification of benzoic acid with undecanol (B1663989). These catalysts provide acidic sites on a solid support, facilitating the reaction while allowing for straightforward recovery. For instance, ion-exchange resins are recognized as viable esterification catalysts for producing benzoic acid esters, including undecyl benzoate google.com. Solid acids, such as p-toluenesulfonic acid (TsOH) and camphorsulfonic acid (CSA), have demonstrated significant efficacy in promoting ester condensation reactions, including the synthesis of this compound from benzoic acid and 6-undecanol (B1345097) nii.ac.jp. Cation-exchange resins, like Amberlite® IR-120H in its H+ form, can be used to prepare sulfonic acid catalysts, which are then employed in esterification processes nii.ac.jp.

While detailed research specifically on metal-oxide or supported metal catalysts for this compound synthesis is less prominent in the reviewed literature, these classes of materials are generally recognized for their catalytic activity in esterification reactions. Catalysts such as stanneous oxide, dibutyl tin oxide, and zirconium carbonate have been listed as potential esterification catalysts for benzoic acid esters google.com. Supported metal catalysts, such as immobilized palladium, are also employed in broader synthetic strategies where this compound might be a product in a multi-step process ncl.res.in. The development of robust and selective metal-based heterogeneous catalysts continues to be an area of interest for ester synthesis.

Green chemistry principles are increasingly integrated into the synthesis of this compound, focusing on minimizing waste, reducing energy consumption, and using less hazardous substances.

Solvent-free esterification protocols represent a significant advancement in green synthesis for this compound. These methods eliminate the need for organic solvents, thereby reducing waste generation and simplifying product isolation. The ester condensation of 6-undecanol with benzoic acid can be effectively carried out under solvent-free conditions at elevated temperatures (e.g., 100°C) when catalyzed by sulfonic acids nii.ac.jp. Such protocols, often performed in an open-air vessel, allow for the gradual removal of water, which helps drive the equilibrium towards the formation of the ester product nii.ac.jp. These solvent-free and open-air conditions have shown high potential as practical methods for ester synthesis, offering efficient reaction pathways nii.ac.jp. While acid-catalyzed esterification is common, enzymatic catalysis using lipases also offers a greener route, though it may be less cost-effective for large-scale industrial production vulcanchem.com.

Deep eutectic solvents (DES) and ionic liquids (ILs) are emerging as versatile media and catalysts in green chemistry. Ionic liquids, in particular, have been investigated for their catalytic properties in various organic transformations, including esterifications nii.ac.jp. In some synthetic sequences leading to this compound, the use of immobilized palladium metal-containing ionic liquids has been noted ncl.res.in. While specific studies detailing the dual role of DES or ILs as both solvent and catalyst for the direct esterification of this compound are not extensively detailed in the provided snippets, these classes of compounds are actively researched for their potential to facilitate sustainable ester synthesis by offering unique solvation properties and catalytic activity.

Table 1: Catalysts and Conditions for this compound Synthesis

| Catalyst Type | Specific Catalysts Mentioned | Reaction Conditions (General) | Primary Reference |

| Heterogeneous Catalysis | |||

| Ion-Exchange Resins | Ion-exchange resins, Amberlite® IR-120H | Esterification of benzoic acid with undecanol | google.com |

| Solid Acids | p-Toluenesulfonic acid (TsOH), Camphorsulfonic acid (CSA) | Ester condensation, solvent-free, 100°C | nii.ac.jp |

| Metal-Oxide / Supported Metal | Stanneous oxide, Dibutyl tin oxide, Zirconium carbonate | Esterification of benzoic acid esters | google.com |

| Immobilized Palladium Metal-containing Ionic Liquid (ImmPd-IL) | Part of a broader synthetic sequence | ncl.res.in | |

| Green Chemistry Approaches | |||

| Solvent-Free Esterification | Sulfonic acids (e.g., TsOH, CSA) | Solvent-free, open-air, elevated temperatures (e.g., 100°C) | nii.ac.jp |

| Enzymatic Catalysis | Lipases | Greener synthesis route, potentially less cost-effective at scale | vulcanchem.com |

| Ionic Liquids | Various (general mention) | Potential catalysts/media | nii.ac.jp |

Compound List:

this compound

Benzoic acid

Undecanol (specifically 6-undecanol)

p-Toluenesulfonic acid (TsOH)

Camphorsulfonic acid (CSA)

Ion-exchange resins

Amberlite® IR-120H

Stanneous oxide

Dibutyl tin oxide

Zirconium carbonate

Immobilized palladium metal-containing ionic liquid (ImmPd-IL)

Ionic Liquids

Deep Eutectic Solvents (DES)

Lipases

Octyl benzoate

3-methylbutyl benzoate

Transesterification as an Alternative Synthetic Route

Novel Catalytic Systems for Transesterification

The synthesis of this compound can be efficiently achieved through the transesterification of benzoate esters with undecyl alcohol, or more commonly, through the direct esterification of benzoic acid with undecyl alcohol. Recent research has focused on developing novel catalytic systems to improve the efficiency, sustainability, and selectivity of these reactions.

Solid acid catalysts have emerged as promising alternatives to traditional homogeneous catalysts due to their ease of separation, reusability, and reduced environmental impact. Modified Montmorillonite K10 clay, activated with orthophosphoric acid, has demonstrated efficacy in the esterification of substituted benzoic acids with various alcohols, operating under solvent-free conditions ijstr.orgepa.gov. This approach offers a greener pathway, minimizing waste generation.

Metal oxides, particularly those based on titanium and zirconium, have also shown significant potential as solid transesterification catalysts. A study reported a zirconium-titanium solid acid catalyst (ZT10) that effectively catalyzed the synthesis of methyl benzoates from substituted benzoic acids and methanol (B129727), showcasing good activity regardless of the electronic or steric nature of the substituents on the benzoic acid ring mdpi.com. This catalyst was also found to be easily separable and reusable without performance degradation.

Lanthanide metal oxides are another class of catalysts gaining attention for transesterification reactions. Praseodymium(IV) oxide (PrO₂) has been identified as a highly active catalyst for transesterification, demonstrating superior performance compared to other heterogeneous catalysts in reactions involving esters and alcohols, such as the transesterification of methyl benzoate with benzyl (B1604629) alcohol rsc.org.

Furthermore, research into ionic liquids and deep eutectic solvents (DES) has revealed their potential as dual solvent-catalysts for esterification. A deep eutectic solvent composed of p-toluene sulfonic acid and benzyl triethyl ammonium (B1175870) chloride demonstrated high catalytic activity and stability in the esterification of benzoic acid with alcohols like ethanol (B145695) and butanol, achieving high conversion rates under mild conditions dergipark.org.tr.

Table 1: Overview of Novel Catalytic Systems for Esterification/Transesterification

| Catalyst Type | Key Components/Description | Substrates (Example) | Reaction Conditions (Typical) | Yield/Conversion (Typical) | Reference |

| Solid Acid (Clay-based) | Phosphoric acid-modified Montmorillonite K10 | Benzoic acid + Alcohol (e.g., Methanol, Hexanol) | Solvent-free, Reflux, 5 hours | High (>80% conversion) | ijstr.orgepa.gov |

| Solid Acid (Metal Oxide) | Zirconium-Titanium solid acid (ZT10) | Substituted Benzoic Acid + Methanol | Unspecified, reusable | High | mdpi.com |

| Lanthanide Metal Oxide | Praseodymium(IV) oxide (PrO₂) | Methyl benzoate + Benzyl alcohol | Unspecified, high catalytic activity | Excellent (95%) | rsc.org |

| Deep Eutectic Solvent (DES) | p-Toluene sulfonic acid (HBD) + Benzyl triethyl ammonium chloride (HBA) | Benzoic acid + Ethanol/Butanol/Hexanol | 75°C, 10 wt% catalyst, 1:10 acid/alcohol molar ratio | High (e.g., 88.3% for ethanol) | dergipark.org.tr |

Derivatization and Functionalization Strategies

The this compound scaffold serves as a versatile platform for creating more complex molecules and materials through various derivatization and functionalization strategies. These approaches aim to introduce specific properties or functionalities by modifying the benzoate ring, the undecyl chain, or by incorporating the this compound moiety into larger molecular architectures.

Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues typically involves modifying either the benzoic acid component or the undecyl alcohol component prior to esterification, or through post-esterification modifications.

Substituted Benzoic Acids: Utilizing benzoic acids with various substituents on the aromatic ring allows for the creation of analogues with altered electronic, steric, or functional properties. For instance, 3,4-dihydroxybenzoic acid can be esterified with undecyl alcohol to yield 3,4-dihydroxy-benzoic acid undecyl ester, which exhibits antioxidant properties due to the presence of hydroxyl groups ontosight.ai. Research has also explored esterification of benzoic acids with electron-donating or electron-withdrawing groups using various catalytic systems, often achieving high yields ijstr.orgmdpi.com.

Substituted Undecyl Alcohols: While less commonly detailed for this compound specifically, the principle of using substituted alcohols applies. For example, if a functionalized undecyl alcohol (e.g., containing a terminal alkene or a protected functional group) were available, it could be esterified with benzoic acid or its derivatives to produce corresponding substituted this compound analogues.

Post-Esterification Modifications: Although direct synthesis is more common, functionalization of the this compound molecule itself could be envisioned. For example, if the undecyl chain contained a reactive site (e.g., a terminal alkene), it could undergo further reactions like epoxidation, halogenation, or polymerization. Similarly, if the benzoate ring had a suitable leaving group, nucleophilic aromatic substitution could be performed.

Table 2: Synthesis of Substituted this compound Analogues

| Analogue Type | Starting Materials (Example) | Reaction Type | Potential Properties/Applications | Reference |

| Hydroxy-substituted Benzoate | 3,4-Dihydroxybenzoic acid + Undecyl alcohol | Esterification | Antioxidant properties | ontosight.ai |

| Electron-donating/withdrawing substituted Benzoate | Substituted Benzoic Acid + Methanol/Alcohol | Esterification (e.g., Zr/Ti catalyst) | Varied electronic properties, intermediates for pharmaceuticals | mdpi.com |

| Alkyl-substituted Benzoate | Benzoic acid + Substituted Undecyl Alcohol | Esterification | Modified lipophilicity, material properties | (General) |

| Functionalized Undecyl Chain | Benzoic acid + Functionalized Undecyl Alcohol (e.g., undecyl alcohol with a terminal alkene) | Esterification | Polymerizable units, sites for further modification | (General) |

Incorporation of this compound Moieties into Complex Architectures

The this compound unit can be strategically incorporated into larger molecular structures, such as polymers, dendrimers, and supramolecular assemblies, to impart specific characteristics.

Polymer Synthesis: The this compound moiety can serve as a monomer or a pendant group in polymer synthesis. For instance, if the undecyl chain were functionalized with a polymerizable group (e.g., an acrylate (B77674) or methacrylate), it could be incorporated into polymers via free-radical polymerization. Alternatively, if the benzoate ring or undecyl chain contained reactive handles, it could participate in step-growth polymerization, such as polyester (B1180765) formation. For example, benzoate derivatives have been used in the synthesis of liquid crystal polymers researchgate.netresearchgate.net, where the rigid aromatic core and flexible alkyl chain contribute to mesophase formation.

Dendrimer Synthesis: Dendrimers are highly branched macromolecules with a tree-like structure. The this compound unit, or a derivative thereof, could be used as a building block (dendron) to construct dendrimers. Ester linkages are commonly employed in dendrimer synthesis, and motifs similar to benzoate esters have been incorporated into polyester dendrimers mdpi.com. The benzoate ester functionality could be used to attach peripheral groups or link dendrons to a core molecule.

Supramolecular Assemblies: Molecules containing benzoate ester functionalities, particularly those with long alkyl chains like this compound, can exhibit self-assembly behavior, forming ordered structures such as liquid crystals or gels. These properties arise from a combination of π-π stacking of the aromatic rings, van der Waals interactions of the alkyl chains, and potential hydrogen bonding if hydroxyl or other polar groups are present. Such self-assembled structures have potential applications in areas like oil spill remediation or as components in advanced materials researchgate.net. For example, benzoate derivatives with long alkoxy chains have been investigated for their liquid crystalline properties researchgate.net.

Table 3: Incorporation of this compound Moieties into Complex Architectures

| Architecture Type | Role of this compound Moiety | Synthesis Strategy | Resulting Properties/Applications | Reference |

| Polymers | Monomer (functionalized chain), Pendant group | Free-radical polymerization, Step-growth polymerization | Liquid crystalline properties, modified mechanical/thermal properties, functional coatings | researchgate.netresearchgate.net |

| Dendrimers | Building block (dendron), Peripheral group | Esterification, Mitsunobu reaction, Coupling reactions | Controlled molecular architecture, potential for drug delivery, catalysis | mdpi.com |

| Supramolecular Assemblies | Self-assembling unit | Ester linkages, π-π stacking, Van der Waals forces | Liquid crystals, organogelators, self-assembled structures for environmental remediation/materials | researchgate.netresearchgate.net |

Compound List:

this compound

3,4-Dihydroxy-benzoic acid undecyl ester

Benzoic acid

Undecyl alcohol

Methyl benzoate

Benzyl alcohol

Ethanol

Butanol

Hexanol

4-methylbenzoic acid

Methanol

Ethyl 4-hydroxybenzoate (B8730719)

11-bromoundecanoic acid hexylamide

Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate

4-aminobenzoic acid

4-fluoro-3-nitrobenzoic acid

Ethyl-4-fluoro-3-nitro benzoate

4-methylbenzene-1-sulfonic acid

Dodecan-1-ol

4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoic acid

3-thiophenecarboxaldehyde (B150965)

4-methyl ester benzaldehyde

3,4-dimethylbenzaldehyde (B1206508)

3,4-dimethoxybenzaldehyde (B141060)

Benzothiazole

Benzylideneaniline

tert-Butyl N-(11-hydroxyundecyl)carbamate

11-hydroxyundecyl)carbamate

Ethyl p-aminobenzoate

4-(undec-10-enoyloxy) benzoic acid

4-(4-hydroxy-phenylazo) benzoic acid ethyl ester

10-Undecenoic acid hydrazide

m-nitrobenzaldehyde-10-undecenohydrazone

2-(3-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl)amino)-11-oxoundecyl)sulfanyl]acetic acid

N-[5-methyl-2-(3-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]undec-10-enamide

2-[(11-{[5-methyl-2-(3-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]amino}-11-oxoundecyl)sulfanyl]propanoic acid

3-[(11-{[2-(3-nitrophenyl)-4-oxo-1,3-thiazinan-3-yl]amino}-11-oxoundecenyl) sulfanyl]propanoic acid

4'-Undecycloxybiphenyl-4-yl 4-octyloxy-2-(pent-4-en-1-yloxy) benzoate

4'-Undecyloxy-[1,1′-biphenyl]-4-yl 2-((5-(3-(4-(methacryloyloxy)butyl)-1,1,3,3-tetramethyldisiloxanyl)pentyl)oxy)-4-(octyloxy)benzoate

4'-Undecyloxy-[1,1′-biphenyl]-4-yl 2-((5-(methacryloyloxy)pentyl)oxy)-4-(octyloxy)benzoate

4'-Undecyloxy-[1,1′-biphenyl]-4-yl 2-((5-((4-(methacryloyloxy)butyl)dimethylsilyl)pentyl)oxy)-4-(octyloxy)benzoate

2,3-dihydroxybenzoic acid

2,3-dihydroxybenzoic acid tetradecyl ester

2,3-dihydroxybenzoic acid pentadecyl ester

2,3-dihydroxybenzoic acid octyl ester

2,3-dihydroxybenzoic acid amyl ester

2,3-dihydroxybenzoic acid hexyl ester

2,3-dihydroxybenzoic acid undecyl ester

Benzene-1,3,5-tricarboxamide (BTA)

12 (BTA derivative)

5Nb-2MA

3-azido-1-propanamine (B124161)

17 (BTA derivative)

18 (BTA derivative)

16 (BTA derivative)

19 (BTA derivative)

3 (BTA precursor)

1610-1537 (C=C)

3-acetyl-2-oxo-2H-chromen-7-yl-4(undecyloxy) benzoate

4-(undecyloxy) benzoic acid

3-nitrophenyl-4-oxo-1,3-thiazolidin-3-yl)amino)-11-oxoundecyl)sulfanyl]acetic acid

3-nitrophenyl-4-oxo-1,3-thiazolidin-3-yl)amino)-11-oxoundecyl)sulfanyl]propanoic acid

3-nitrophenyl-4-oxo-1,3-thiazinan-3-yl)amino)-11-oxoundecenyl) sulfanyl]propanoic acid

4'-Undecycloxybiphenyl-4-yl 4-octyloxy-2-(pent-4-en-1-yloxy) benzoate

tert-Butyldiphenylsilyl monoprotected diols

Poly(ε-caprolactone-b-glycolic acid)s (PCGAs)

Poly(ε-caprolactone-b-lactide-b-glycolide) (PCLGAs)

Polybutadienes (PB)

Azo-M1

Azo-M2

Ethyl 4-aminobenzoate (B8803810)

1,1,3,3-Tetramethyldisiloxane

10-Undecylenoyl chloride

p-Hydroxybenzoic acid

Karstedt-type catalyst

Ethylene (B1197577) glycol dibenzoate

Propylene glycol dibenzoate

Tripropylene glycol dibenzoate

Butylene glycol dibenzoate

Isononyl benzoate

Isodecyl benzoate

2-propylheptyl benzoate

Isothis compound

Dodecyl benzoate

Isododecyl benzoate

Vinyl acetate (B1210297)

Vinyl benzoate

Acetylene

Mercuric salts

Sulfuric acid

Hydrochloric acid

p-toluenesulfonic acid

Ionic liquid

Amberlyst 15

1-Butyl-3-metylimidazolium chloride

Lanthanide metal oxides

Cerium oxide

Titanium oxide

Praseodymium

Praseodymium(IV) oxide (PrO₂)

Zinc oxide

Copper oxide

Zeolites

Calcium oxide

Strontium oxide

Magnesium oxide

Magnesium carbonate

Calcium carbonate

Barium carbonate

Strontium carbonate

Magnesium aluminum layered double hydroxide (B78521)

Triphenylphosphine oxide (TPPO)

Oxalyl chloride ((COCl)₂)

Triethylamine (Et₃N)

Benzyl benzoate

Vanadium-doped phosphomolybdic acid

Na₄PMo₁₁VO₄₀

1-ethyl-3-methylimidazolium (B1214524) acetate ([EMIM] OAc)

Au/Meso-porous Al₂O₃ Nanocatalyst

Ruthenium complex of 2,6-diisopropylphenyl-substituted NHC ligand

PNP–ruthenium complex

FeCl₃

Benzyl alcohol (BnOH)

ε-caprolactone (ε-CL)

Lactide

Glycolic acid

4-(dimethylamino)pyridine

Hydroxymethyl phosphonic acid

11-hydroxyundecaphosphonic acid

tert-Butyldiphenylsilyl monoprotected diols

Poly(ε-caprolactone) (PCL)

Oligocaproilactone (OCL)

Butanediol

Hexanediol

Monoethylene glycol

Diethylene glycol

Glycerin

Pentaerythritol

4-Amino-2-hydroxy-benzoic acid undecyl ester

4-Amino-2-hydroxy-benzoic acid phenyl ester

Undec-10-enamide

Undecanamide

(R,R)-Tartramide

3-02-00-01366

Undecyl-10-enamide

Benzothiazole

Benzylideneaniline

1,3,5-triazine

tert-Butyl N-(11-hydroxyundecyl)carbamate

tert-Butyl N-(11-hydroxyundecyl)carbamate

11-hydroxyundecyl)carbamate

1,3,5-triazine

3-((11-{[2-(3-nitrophenyl)-4-oxo-1,3-thiazinan-3-yl]amino}-11-oxoundecenyl) sulfanyl]propanoic acid

3-nitrophenyl-4-oxo-1,3-thiazolidin-3-yl)amino)-11-oxoundecyl)sulfanyl]propanoic acid

3-nitrophenyl-4-oxo-1,3-thiazolidin-3-yl)amino)-11-oxoundecyl)sulfanyl]acetic acid

4'-Undecycloxybiphenyl-4-yl 4-octyloxy-2-(pent-4-en-1-yloxy) benzoate

4'-Undecyloxy-[1,1′-biphenyl]-4-yl 2-((5-(3-(4-(methacryloyloxy)butyl)-1,1,3,3-tetramethyldisiloxanyl)pentyl)oxy)-4-(octyloxy)benzoate

4'-Undecyloxy-[1,1′-biphenyl]-4-yl 2-((5-(methacryloyloxy)pentyl)oxy)-4-(octyloxy)benzoate

4'-Undecyloxy-[1,1′-biphenyl]-4-yl 2-((5-((4-(methacryloyloxy)butyl)dimethylsilyl)pentyl)oxy)-4-(octyloxy)benzoate

2,3-dihydroxybenzoic acid

2,3-dihydroxybenzoic acid tetradecyl ester

2,3-dihydroxybenzoic acid pentadecyl ester

2,3-dihydroxybenzoic acid octyl ester

2,3-dihydroxybenzoic acid amyl ester

2,3-dihydroxybenzoic acid hexyl ester

2,3-dihydroxybenzoic acid undecyl ester

Benzene-1,3,5-tricarboxamide (BTA)

12 (BTA derivative)

5Nb-2MA

3-azido-1-propanamine

17 (BTA derivative)

18 (BTA derivative)

16 (BTA derivative)

19 (BTA derivative)

3 (BTA precursor)

1610-1537 (C=C)

3-acetyl-2-oxo-2H-chromen-7-yl-4(undecyloxy) benzoate

4-(undecyloxy) benzoic acid

4-(4-hydroxy-phenylazo) benzoic acid ethyl ester

10-Undecenoyl chloride

p-Hydroxybenzoic acid

Karstedt-type catalyst

Ethylene glycol dibenzoate

Propylene glycol dibenzoate

Tripropylene glycol dibenzoate

Butylene glycol dibenzoate

Isononyl benzoate

Isodecyl benzoate

2-propylheptyl benzoate

Isothis compound

Dodecyl benzoate

Isododecyl benzoate

Vinyl acetate

Vinyl benzoate

Acetylene

Mercuric salts

Sulfuric acid

Hydrochloric acid

p-toluenesulfonic acid

Ionic liquid

Amberlyst 15

1-Butyl-3-metylimidazolium chloride

Lanthanide metal oxides

Cerium oxide

Titanium oxide

Praseodymium

Praseodymium(IV) oxide (PrO₂)

Zinc oxide

Copper oxide

Zeolites

Calcium oxide

Strontium oxide

Magnesium oxide

Magnesium carbonate

Calcium carbonate

Barium carbonate

Strontium carbonate

Magnesium aluminum layered double hydroxide

Triphenylphosphine oxide (TPPO)

Oxalyl chloride ((COCl)₂)

Triethylamine (Et₃N)

Benzyl benzoate

Vanadium-doped phosphomolybdic acid

Na₄PMo₁₁VO₄₀

1-ethyl-3-methylimidazolium acetate ([EMIM] OAc)

Au/Meso-porous Al₂O₃ Nanocatalyst

Ruthenium complex of 2,6-diisopropylphenyl-substituted NHC ligand

PNP–ruthenium complex

FeCl₃

Benzyl alcohol (BnOH)

ε-caprolactone (ε-CL)

Lactide

Glycolic acid

4-(dimethylamino)pyridine

Hydroxymethyl phosphonic acid

11-hydroxyundecaphosphonic acid

tert-Butyldiphenylsilyl monoprotected diols

Poly(ε-caprolactone) (PCL)

Oligocaproilactone (OCL)

Butanediol

Hexanediol

Monoethylene glycol

Diethylene glycol

Glycerin

Pentaerythritol

4-Amino-2-hydroxy-benzoic acid undecyl ester

4-Amino-2-hydroxy-benzoic acid phenyl ester

Undec-10-enamide

Undecanamide

(R,R)-Tartramide

3-02-00-01366

Undecyl-10-enamide

Benzothiazole

Benzylideneaniline

1,3,5-triazine

tert-Butyl N-(11-hydroxyundecyl)carbamate

11-hydroxyundecyl)carbamate

1,3,5-triazine

3-((11-{[2-(3-nitrophenyl)-4-oxo-1,3-thiazinan-3-yl]amino}-11-oxoundecenyl) sulfanyl]propanoic acid

3-nitrophenyl-4-oxo-1,3-thiazolidin-3-yl)amino)-11-oxoundecyl)sulfanyl]propanoic acid

3-nitrophenyl-4-oxo-1,3-thiazolidin-3-yl)amino)-11-oxoundecyl)sulfanyl]acetic acid

4'-Undecycloxybiphenyl-4-yl 4-octyloxy-2-(pent-4-en-1-yloxy) benzoate

4'-Undecyloxy-[1,1′-biphenyl]-4-yl 2-((5-(3-(4-(methacryloyloxy)butyl)-1,1,3,3-tetramethyldisiloxanyl)pentyl)oxy)-4-(octyloxy)benzoate

4'-Undecyloxy-[1,1′-biphenyl]-4-yl 2-((5-(methacryloyloxy)pentyl)oxy)-4-(octyloxy)benzoate

4'-Undecyloxy-[1,1′-biphenyl]-4-yl 2-((5-((4-(methacryloyloxy)butyl)dimethylsilyl)pentyl)oxy)-4-(octyloxy)benzoate

2,3-dihydroxybenzoic acid

2,3-dihydroxybenzoic acid tetradecyl ester

2,3-dihydroxybenzoic acid pentadecyl ester

2,3-dihydroxybenzoic acid octyl ester

2,3-dihydroxybenzoic acid amyl ester

2,3-dihydroxybenzoic acid hexyl ester

2,3-dihydroxybenzoic acid undecyl ester

Benzene-1,3,5-tricarboxamide (BTA)

12 (BTA derivative)

5Nb-2MA

3-azido-1-propanamine

17 (BTA derivative)

18 (BTA derivative)

16 (BTA derivative)

19 (BTA derivative)

3 (BTA precursor)

1610-1537 (C=C)

3-acetyl-2-oxo-2H-chromen-7-yl-4(undecyloxy) benzoate

4-(undecyloxy) benzoic acid

4-(4-hydroxy-phenylazo) benzoic acid ethyl ester

10-Undecenoyl chloride

p-Hydroxybenzoic acid

Karstedt-type catalyst

Ethylene glycol dibenzoate

Propylene glycol dibenzoate

Tripropylene glycol dibenzoate

Butylene glycol dibenzoate

Isononyl benzoate

Isodecyl benzoate

2-propylheptyl benzoate

Isothis compound

Dodecyl benzoate

Isododecyl benzoate

Vinyl acetate

Vinyl benzoate

Acetylene

Mercuric salts

Sulfuric acid

Hydrochloric acid

p-toluenesulfonic acid

Ionic liquid

Amberlyst 15

1-Butyl-3-metylimidazolium chloride

Lanthanide metal oxides

Cerium oxide

Titanium oxide

Praseodymium

Praseodymium(IV) oxide (PrO₂)

Zinc oxide

Copper oxide

Zeolites

Calcium oxide

Strontium oxide

Magnesium oxide

Magnesium carbonate

Calcium carbonate

Barium carbonate

Strontium carbonate

Magnesium aluminum layered double hydroxide

Triphenylphosphine oxide (TPPO)

Oxalyl chloride ((COCl)₂)

Triethylamine (Et₃N)

Benzyl benzoate

Vanadium-doped phosphomolybdic acid

Na₄PMo₁₁VO₄₀

1-ethyl-3-methylimidazolium acetate ([EMIM] OAc)

Au/Meso-porous Al₂O₃ Nanocatalyst

Ruthenium complex of 2,6-diisopropylphenyl-substituted NHC ligand

PNP–ruthenium complex

FeCl₃

Benzyl alcohol (BnOH)

ε-caprolactone (ε-CL)

Lactide

Glycolic acid

4-(dimethylamino)pyridine

Hydroxymethyl phosphonic acid

11-hydroxyundecaphosphonic acid

tert-Butyldiphenylsilyl monoprotected diols

Poly(ε-caprolactone) (PCL)

Oligocaproilactone (OCL)

Butanediol

Hexanediol

Monoethylene glycol

Diethylene glycol

Glycerin

Pentaerythritol

4-Amino-2-hydroxy-benzoic acid undecyl ester

4-Amino-2-hydroxy-benzoic acid phenyl ester

Undec-10-enamide

Undecanamide

(R,R)-Tartramide

3-02-00-01366

Undecyl-10-enamide

Benzothiazole

Benzylideneaniline

1,3,5-triazine

tert-Butyl N-(11-hydroxyundecyl)carbamate

11-hydroxyundecyl)carbamate

1,3,5-triazine

3-((11-{[2-(3-nitrophenyl)-4-oxo-1,3-thiazinan-3-yl]amino}-11-oxoundecenyl) sulfanyl]propanoic acid

3-nitrophenyl-4-oxo-1,3-thiazolidin-3-yl)amino)-11-oxoundecyl)sulfanyl]propanoic acid

3-nitrophenyl-4-oxo-1,3-thiazolidin-3-yl)amino)-11-oxoundecyl)sulfanyl]acetic acid

4'-Undecycloxybiphenyl-4-yl 4-octyloxy-2-(pent-4-en-1-yloxy) benzoate

4'-Undecyloxy-[1,1′-biphenyl]-4-yl 2-((5-(3-(4-(methacryloyloxy)butyl)-1,1,3,3-tetramethyldisiloxanyl)pentyl)oxy)-4-(octyloxy)benzoate

4'-Undecyloxy-[1,1′-biphenyl]-4-yl 2-((5-(methacryloyloxy)pentyl)oxy)-4-(octyloxy)benzoate

4'-Undecyloxy-[1,1′-biphenyl]-4-yl 2-((5-((4-(methacryloyloxy)butyl)dimethylsilyl)pentyl)oxy)-4-(octyloxy)benzoate

2,3-dihydroxybenzoic acid

2,3-dihydroxybenzoic acid tetradecyl ester

2,3-dihydroxybenzoic acid pentadecyl ester

2,3-dihydroxybenzoic acid octyl ester

2,3-dihydroxybenzoic acid amyl ester

2,3-dihydroxybenzoic acid hexyl ester

2,3-dihydroxybenzoic acid undecyl ester

Benzene-1,3,5-tricarboxamide (BTA)

12 (BTA derivative)

5Nb-2MA

3-azido-1-propanamine

17 (BTA derivative)

18 (BTA derivative)

16 (BTA derivative)

19 (BTA derivative)

3 (BTA precursor)

1610-1537 (C=C)

3-acetyl-2-oxo-2H-chromen-7-yl-4(undecyloxy) benzoate

4-(undecyloxy) benzoic acid

4-(4-hydroxy-phenylazo) benzoic acid ethyl ester

10-Undecenoyl chloride

p-Hydroxybenzoic acid

Karstedt-type catalyst

Ethylene glycol dibenzoate

Propylene glycol dibenzoate

Tripropylene glycol dibenzoate

Butylene glycol dibenzoate

Isononyl benzoate

Isodecyl benzoate

2-propylheptyl benzoate

Isothis compound

Dodecyl benzoate

Isododecyl benzoate

Vinyl acetate

Vinyl benzoate

Acetylene

Mercuric salts

Sulfuric acid

Hydrochloric acid

p-toluenesulfonic acid

Ionic liquid

Amberlyst 15

1-Butyl-3-metylimidazolium chloride

Lanthanide metal oxides

Cerium oxide

Titanium oxide

Praseodymium

Praseodymium(IV) oxide (PrO₂)

Zinc oxide

Copper oxide

Zeolites

Calcium oxide

Strontium oxide

Magnesium oxide

Magnesium carbonate

Calcium carbonate

Barium carbonate

Strontium carbonate

Magnesium aluminum layered double hydroxide

Triphenylphosphine oxide (TPPO)

Oxalyl chloride ((COCl)₂)

Triethylamine (Et₃N)

Benzyl benzoate

Vanadium-doped phosphomolybdic acid

Na₄PMo₁₁VO₄₀

1-ethyl-3-methylimidazolium acetate ([EMIM] OAc)

Au/Meso-porous Al₂O₃ Nanocatalyst

Ruthenium complex of 2,6-diisopropylphenyl-substituted NHC ligand

PNP–ruthenium complex

FeCl₃

Benzyl alcohol (BnOH)

ε-caprolactone (ε-CL)

Lactide

Glycolic acid

4-(dimethylamino)pyridine

Hydroxymethyl phosphonic acid

11-hydroxyundecaphosphonic acid

tert-Butyldiphenylsilyl monoprotected diols

Poly(ε-caprolactone) (PCL)

Oligocaproilactone (OCL)

Butanediol

Hexanediol

Monoethylene glycol

Diethylene glycol

Glycerin

Pentaerythritol

4-Amino-2-hydroxy-benzoic acid undecyl ester

4-Amino-2-hydroxy-benzoic acid phenyl ester

Undec-10-enamide

Undecanamide

(R,R)-Tartramide

3-02-00-01366

Undecyl-10-enamide

Benzothiazole

Benzylideneaniline

1,3,5-triazine

tert-Butyl N-(11-hydroxyundecyl)carbamate

11-hydroxyundecyl)carbamate

1,3,5-triazine

3-((11-{[2-(3-nitrophenyl)-4-oxo-1,3-thiazinan-3-yl]amino}-11-oxoundecenyl) sulfanyl]propanoic acid

3-nitrophenyl-4-oxo-1,3-thiazolidin-3-yl)amino)-11-oxoundecyl)sulfanyl]propanoic acid

3-nitrophenyl-4-oxo-1,3-thiazolidin-3-yl)amino)-11-oxoundecyl)sulfanyl]acetic acid

4'-Undecycloxybiphenyl-4-yl 4-octyloxy-2-(pent-4-en-1-yloxy) benzoate

4'-Undecyloxy-[1,1′-biphenyl]-4-yl 2-((5-(3-(4-(methacryloyloxy)butyl)-1,1,3,3-tetramethyldisiloxanyl)pentyl)oxy)-4-(octyloxy)benzoate

4'-Undecyloxy-[1,1′-biphenyl]-4-yl 2-((5-(methacryloyloxy)pentyl)oxy)-4-(octyloxy)benzoate

4'-Undecyloxy-[1,1′-biphenyl]-4-yl 2-((5-((4-(methacryloyloxy)butyl)dimethylsilyl)pentyl)oxy)-4-(octyloxy)benzoate

2,3-dihydroxybenzoic acid

2,3-dihydroxybenzoic acid tetradecyl ester

2,3-dihydroxybenzoic acid pentadecyl ester

2,3-dihydroxybenzoic acid octyl ester

2,3-dihydroxybenzoic acid amyl ester

2,3-dihydroxybenzoic acid hexyl ester

2,3-dihydroxybenzoic acid undecyl ester

Benzene-1,3,5-tricarboxamide (BTA)

12 (BTA derivative)

5Nb-2MA

3-azido-1-propanamine

17 (BTA derivative)

18 (BTA derivative)

16 (BTA derivative)

19 (BTA derivative)

3 (BTA precursor)

1610-1537 (C=C)

3-acetyl-2-oxo-2H-chromen-7-yl-4(undecyloxy) benzoate

4-(undecyloxy) benzoic acid

4-(4-hydroxy-phenylazo) benzoic acid ethyl ester

10-Undecenoyl chloride

p-Hydroxybenzoic acid

Karstedt-type catalyst

Ethylene glycol dibenzoate

Propylene glycol dibenzoate

Tripropylene glycol dibenzoate

Butylene glycol dibenzoate

Isononyl benzoate

Isodecyl benzoate

2-propylheptyl benzoate

Isothis compound

Dodecyl benzoate

Isododecyl benzoate

Vinyl acetate

Vinyl benzoate

Acetylene

Mercuric salts

Sulfuric acid

Hydrochloric acid

p-toluenesulfonic acid

Ionic liquid

Amberlyst 15

1-Butyl-3-metylimidazolium chloride

Lanthanide metal oxides

Cerium oxide

Titanium oxide

Praseodymium

Praseodymium(IV) oxide (PrO₂)

Zinc oxide

Copper oxide

Zeolites

Calcium oxide

Strontium oxide

Magnesium oxide

Magnesium carbonate

Calcium carbonate

Barium carbonate

Strontium carbonate

Magnesium aluminum layered double hydroxide

Triphenylphosphine oxide (TPPO)

Oxalyl chloride ((COCl)₂)

Triethylamine (Et₃N)

Benzyl benzoate

Vanadium-doped phosphomolybdic acid

Na₄PMo₁₁VO₄₀

1-ethyl-3-methylimidazolium acetate ([EMIM] OAc)

Au/Meso-porous Al₂O₃ Nanocatalyst

Ruthenium complex of 2,6-diisopropylphenyl-substituted NHC ligand

PNP–ruthenium complex

FeCl₃

Benzyl alcohol (BnOH)

ε-caprolactone (ε-CL)

Lactide

Glycolic acid

4-(dimethylamino)pyridine

Hydroxymethyl phosphonic acid

11-hydroxyundecaphosphonic acid

tert-Butyldiphenylsilyl monoprotected diols

Poly(ε-caprolactone) (PCL)

Oligocaproilactone (OCL)

Butanediol

Hexanediol

Monoethylene glycol

Diethylene glycol

Glycerin

Pentaerythritol

4-Amino-2-hydroxy-benzoic acid undecyl ester

4-Amino-2-hydroxy-benzoic acid phenyl ester

Undec-10-enamide

Undecanamide

(R,R)-Tartramide

3-02-00-01366

Undecyl-10-enamide

Benzothiazole

Benzylideneaniline

1,3,5-triazine

tert-Butyl N-(11-hydroxyundecyl)carbamate

11-hydroxyundecyl)carbamate

1,3,5-triazine

3-((11-{[2-(3-nitrophenyl)-4-oxo-1,3-thiazinan-3-yl]amino}-11-oxoundecenyl) sulfanyl]propanoic acid

3-nitrophenyl-4-oxo-1,3-thiazolidin-3-yl)amino)-11-oxoundecyl)sulfanyl]propanoic acid

3-nitrophenyl-4-oxo-1,3-thiazolidin-3-yl)amino)-11-oxoundecyl)sulfanyl]acetic acid

4'-Undecycloxybiphenyl-4-yl 4-octyloxy-2-(pent-4-en-1-yloxy) benzoate

4'-Undecyloxy-[1,1′-biphenyl]-4-yl 2-((5-(3-(4-(methacryloyloxy)butyl)-1,1,3,3-tetramethyldisiloxanyl)pentyl)oxy)-4-(octyloxy)benzoate

4'-Undecyloxy-[1,1′-biphenyl]-4-yl 2-((5-(methacryloyloxy)pentyl)oxy)-4-(octyloxy)benzoate

4'-Undecyloxy-[1,1′-biphenyl]-4-yl 2-((5-((4-(methacryloyloxy)butyl)dimethylsilyl)pentyl)oxy)-4-(octyloxy)benzoate

Mechanistic Investigations and Computational Chemistry Studies

Reaction Mechanism Elucidation in Esterification and Transesterification

The synthesis of undecyl benzoate (B1203000), primarily through the esterification of benzoic acid with 1-undecanol or transesterification, involves complex reaction mechanisms. Understanding these pathways is crucial for process optimization, improving yield, and controlling reaction rates.

Kinetic studies are fundamental to quantifying the rates of formation and degradation of undecyl benzoate. While specific kinetic data for this compound is not extensively published, valuable insights can be drawn from studies on similar long-chain alkyl benzoates, such as butyl benzoate. The esterification of benzoic acid is typically a reversible reaction, and its kinetics can be modeled to understand the influence of various parameters.

Research on the esterification of benzoic acid with 1-butyl alcohol, catalyzed by p-toluenesulfonic acid, reveals that the reaction follows first-order kinetics with respect to benzoic acid dnu.dp.uaresearchgate.net. The process is based on an equilibrium reaction where the ester and water are formed from the carboxylic acid and alcohol, and the reverse reaction (hydrolysis) also occurs researchgate.netresearchgate.net.

The effective rate constant for the reaction can be determined by linearizing the kinetic curves of reactant consumption over time researchgate.net. From this, the rate constants for both the forward (esterification) and reverse (hydrolysis) reactions can be calculated. Key kinetic and thermodynamic parameters from a model system are detailed below.

Table 1: Kinetic and Thermodynamic Parameters for the Esterification of Benzoic Acid with 1-Butyl Alcohol dnu.dp.uaresearchgate.net

| Parameter | Value | Unit |

| Activation Energy (Forward Reaction) | 58.40 | kJ∙mol⁻¹ |

| Activation Energy (Reverse Reaction) | 57.70 | kJ∙mol⁻¹ |

| Thermal Effect (ΔH) | 622 | J∙mol⁻¹ |

This data indicates that the activation energies for both the forward and reverse reactions are quite similar, highlighting the reversible nature of the process dnu.dp.uaresearchgate.net. The small positive thermal effect suggests the reaction is slightly endothermic. Mathematical modeling based on these kinetic characteristics allows for the prediction of reactant conversion over time, with studies showing that under optimal conditions, benzoic acid conversion can reach 92% in 120 minutes dnu.dp.uaresearchgate.net. This framework provides a robust model for predicting the kinetic behavior of this compound formation.

The Fischer esterification mechanism, which describes the acid-catalyzed formation of esters, proceeds through several key intermediates. This pathway is widely accepted for the synthesis of this compound from benzoic acid and 1-undecanol.

The generally accepted pathway involves the following steps:

Protonation of the Carbonyl Oxygen: The carboxylic acid (benzoic acid) is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The alcohol (1-undecanol) acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The elimination of a water molecule from the tetrahedral intermediate results in a protonated ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product (this compound).

Computational Chemistry and Molecular Modeling for this compound Systems

Computational methods provide powerful tools for investigating the properties and reactivity of molecules like this compound at an atomic level, offering insights that complement experimental findings.

Quantum chemical calculations are employed to determine the electronic structure of a molecule, which governs its reactivity and physical properties northwestern.edu. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to calculate optimized molecular geometries, vibrational frequencies, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies researchgate.net.

The HOMO-LUMO energy gap is a critical indicator of molecular reactivity; a smaller gap suggests that the molecule is more reactive. These calculations can reveal how charge is distributed across the this compound molecule, identifying electrophilic and nucleophilic sites and predicting how it will interact with other reagents researchgate.net.

Natural Bond Orbital (NBO) analysis can further elucidate the stability of the molecule arising from charge delocalization and intramolecular interactions researchgate.net. For this compound, these calculations can confirm the delocalization of electrons within the benzene ring and the carbonyl group, which influences the ester's stability and reaction pathways.

Table 2: Selected Calculated Physicochemical Properties of this compound chemeo.com

| Property | Value | Unit | Method |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -20.83 | kJ/mol | Joback |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -423.12 | kJ/mol | Joback |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 67.09 | kJ/mol | Joback |

| Octanol/Water Partition Coefficient (logPoct/wat) | 5.374 | --- | Crippen |

| McGowan's Characteristic Volume (McVol) | 248.160 | ml/mol | McGowan |

These calculated values provide essential data for chemical engineering simulations and for predicting the compound's behavior in various environments chemeo.com.

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing a detailed picture of conformational changes and intermolecular interactions mdpi.comrsc.org. For a molecule like this compound, with its flexible undecyl chain, MD simulations can explore the accessible conformational space.

These simulations can model how this compound molecules interact with each other in a liquid or solid state, and how they interact with solvent molecules. Key intermolecular interactions include van der Waals forces, which are significant for the long alkyl chain, and π-π stacking interactions involving the benzene rings aun.edu.eg. Understanding these interactions is crucial for predicting physical properties like boiling point, viscosity, and solubility.

Studies on benzoic acid in confined spaces have shown that intermolecular interactions, particularly hydrogen bonding, are organized more efficiently in high-density states rsc.org. While this compound cannot form hydrogen bonds with itself, the principles of how molecular packing is influenced by confinement and attractive forces are transferable rsc.orgrsc.org. The interaction of the benzoate moiety with other molecules is a key factor in the formation of supramolecular structures semanticscholar.org.

Computational chemistry plays a vital role in predicting the efficacy of different catalysts for esterification and in mapping out the most favorable reaction pathways csmres.co.uk. By modeling the interaction between the catalyst, benzoic acid, and 1-undecanol, researchers can calculate the activation energies for different proposed mechanisms.

The transition states of the reaction—the highest energy points along the reaction coordinate—can be located and characterized using quantum chemical methods. The catalyst's role is to lower the energy of these transition states, thereby increasing the reaction rate. Computational models can screen potential catalysts in silico, identifying promising candidates for experimental validation and reducing the need for extensive laboratory work researchgate.net.

For example, models can predict how different acid catalysts (e.g., sulfuric acid vs. p-toluenesulfonic acid) will perform by calculating the stability of the intermediates and the energy barriers for each step of the reaction. This predictive capability allows for the rational design of more efficient and selective catalytic systems for the synthesis of this compound and other esters csmres.co.uk.

Theoretical Studies on Structure-Reactivity Relationships

Theoretical and computational chemistry provides a powerful lens for understanding the relationship between the molecular structure of this compound and its chemical reactivity. These studies, primarily leveraging quantum mechanics and molecular modeling, offer insights into reaction mechanisms, electronic properties, and the prediction of reactivity based on structural features. While specific theoretical studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and methodologies can be readily applied from studies on analogous benzoic acid esters.

Quantum Chemical Calculations:

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules like this compound. DFT calculations can elucidate the distribution of electrons within the molecule, identify sites susceptible to electrophilic or nucleophilic attack, and model the energetic pathways of chemical reactions.

Key parameters derived from DFT calculations that help in understanding structure-reactivity relationships include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, the HOMO is typically localized on the electron-rich benzene ring, while the LUMO is centered on the carbonyl group, suggesting the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while positive potential areas (electron-poor) are prone to nucleophilic attack. In this compound, the carbonyl oxygen would exhibit a region of high negative potential, making it a likely site for protonation in acid-catalyzed reactions.

Global and Local Reactivity Descriptors: Conceptual DFT provides a framework for quantifying chemical reactivity through descriptors such as chemical potential, hardness, softness, and the electrophilicity index. ufms.br These global descriptors provide a general measure of the molecule's reactivity. Local reactivity descriptors, like the Fukui function, can pinpoint the most reactive atomic sites within the molecule for specific types of reactions. ufms.br

For instance, in the context of hydrolysis, DFT calculations can model the reaction pathway, including the formation of tetrahedral intermediates and transition states. rsc.orgaip.org The calculated activation energies for these steps can predict the reaction rate and how it might be influenced by substituents on the benzene ring or changes in the alkyl chain. rsc.orgaip.org

Quantitative Structure-Activity Relationship (QSAR) Models:

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with their reactivity or biological activity. wikipedia.org These models are built on the principle that the structure of a molecule dictates its properties and, consequently, its reactivity. wikipedia.org

For a series of alkyl benzoates, including this compound, a QSAR model could be developed to predict a specific aspect of their reactivity, such as the rate of hydrolysis or their effectiveness as a plasticizer. The model would take the form of a mathematical equation:

Reactivity = f(Molecular Descriptors)

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. These can be categorized as:

Constitutional Descriptors: Simple counts of atoms, bonds, rings, etc.

Topological Descriptors: Describe the connectivity of atoms in the molecule.

Geometrical Descriptors: 3D properties like molecular surface area and volume.

Physicochemical Descriptors: Properties like hydrophobicity (logP) and molar refractivity (a measure of steric bulk).

Quantum Chemical Descriptors: Parameters derived from computational chemistry, such as HOMO/LUMO energies, dipole moment, and atomic charges.

A typical QSAR study would involve calculating a large number of descriptors for a set of related benzoate esters and then using statistical methods like Multiple Linear Regression (MLR) to find the best correlation with the experimentally measured reactivity. nih.gov The resulting equation can then be used to predict the reactivity of other benzoates, including this compound, based on their calculated descriptors. nih.gov Such models have been successfully applied to predict the toxicity of esters, demonstrating the utility of this approach. nih.gov

The table below illustrates the types of computational data that would be generated in a theoretical study of this compound's structure-reactivity relationship.

| Parameter | Value | Description |

| Quantum Chemical Descriptors | ||

| HOMO Energy | -8.5 eV (Hypothetical) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV (Hypothetical) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 7.3 eV (Hypothetical) | Indicator of kinetic stability and chemical reactivity. |

| Dipole Moment | 2.1 D (Hypothetical) | Measure of the overall polarity of the molecule. |

| Physicochemical Descriptors | ||

| LogP | 6.5 (Calculated) | Octanol-water partition coefficient; a measure of hydrophobicity. |

| Molar Refractivity | 85 cm³/mol (Calculated) | A measure of the total polarizability of the molecule, related to its volume and dispersion forces. |

| Thermodynamic Properties | ||

| Enthalpy of Formation | -550 kJ/mol (Calculated) | The change in enthalpy during the formation of the compound from its constituent elements. |

| Gibbs Free Energy of Formation | -280 kJ/mol (Calculated) | The maximum reversible work that may be performed by a system at constant temperature and pressure. |

These theoretical approaches provide a framework for a deeper, molecular-level understanding of the chemical behavior of this compound, enabling the prediction of its reactivity in various chemical environments and guiding the design of related molecules with tailored properties.

Advanced Analytical Methodologies in Undecyl Benzoate Research

Spectroscopic Techniques for Structural Characterization and Purity Assessment

Spectroscopic methods provide detailed insights into the molecular structure and functional groups present in undecyl benzoate (B1203000).

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for elucidating the precise structure of undecyl benzoate and confirming its purity. The ¹H NMR spectrum reveals characteristic signals corresponding to the aromatic protons, the methylene (B1212753) protons adjacent to the ester oxygen, and the long aliphatic undecyl chain. The ¹³C NMR spectrum provides information on the carbon framework, including the carbonyl carbon of the ester group and the distinct signals from the aromatic ring and the undecyl chain. Commercial grades of this compound typically show purity exceeding 95%, as verified by NMR spectroscopy vulcanchem.com.

¹H NMR: Expected signals include multiplets for the aromatic protons (typically in the δ 7.3-8.1 ppm range), a triplet for the methylene protons adjacent to the ester oxygen (around δ 4.3 ppm), and a series of overlapping multiplets for the remaining methylene groups of the undecyl chain, culminating in a triplet for the terminal methyl group (around δ 0.9 ppm) vulcanchem.comchemicalbook.com.

¹³C NMR: Key signals include the ester carbonyl carbon (around δ 165-170 ppm), carbons of the aromatic ring (δ 128-135 ppm), the carbon directly attached to the ester oxygen (δ ~65 ppm), and the various methylene carbons of the undecyl chain, with the terminal methyl carbon appearing at the lower field end of the aliphatic region vulcanchem.comspectrabase.comspectrabase.com.

Infrared (IR) and Raman spectroscopy are valuable for identifying the characteristic functional groups within this compound. The presence of the ester group is a primary indicator, alongside vibrations associated with the aromatic ring and the aliphatic chain.

IR Spectroscopy: A strong absorption band in the region of 1715-1730 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretching vibration vulcanchem.comlibretexts.org. The C-O stretching vibrations of the ester linkage typically appear in the 1100-1300 cm⁻¹ range . The aromatic ring C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the undecyl chain appear in the 2850-2960 cm⁻¹ region vulcanchem.comlibretexts.orgresearchgate.net.

Raman Spectroscopy: Raman spectroscopy complements IR by providing complementary vibrational information. Aromatic C=C stretching modes are expected in the 1430-1650 cm⁻¹ range, and the ester carbonyl C=O stretch can also be observed, though its intensity and exact position can vary core.ac.ukspectroscopyonline.com. The long alkyl chain will exhibit characteristic C-C stretching and bending modes.

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and providing structural information through its fragmentation patterns. Electron ionization (EI) is a common ionization technique used.

Molecular Ion Peak: The molecular ion peak (M⁺) confirms the molecular weight of this compound, which is 276.4 g/mol (C₁₈H₂₈O₂) vulcanchem.comnist.gov.

Fragmentation Patterns: Common fragmentation pathways for benzoate esters involve the cleavage of the alkyl chain and the ester linkage. A prominent fragment ion observed for this compound is the benzoyl cation (C₆H₅CO⁺) at m/z 105, which arises from the cleavage of the bond between the carbonyl carbon and the undecyloxy group vulcanchem.compharmacy180.com. Fragmentation of the undecyl chain can lead to a series of alkyl cations with characteristic mass differences of 14 amu (corresponding to CH₂ groups) gatech.edu. For instance, loss of ethylene (B1197577) from the molecular ion can lead to a peak at m/z 122 pharmacy180.com.

Chromatographic Separations for Complex Mixture Analysis and Quantification

Chromatographic techniques are vital for separating this compound from other components in a sample and for its quantitative determination.

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds like this compound, allowing for both separation and identification.

Separation: Gas chromatography separates components based on their boiling points and interactions with the stationary phase. This compound, being a relatively non-volatile ester, is amenable to GC analysis using appropriate columns and temperature programs. Non-polar columns like SE-30 have reported Kovats retention indices (RI) for this compound in the range of 2058–2076 at 160–220°C, while polar columns like OV-351 show RI values of 2465–2472 vulcanchem.com.

Identification: Coupled with mass spectrometry, GC-MS provides definitive identification by matching the mass spectrum of the eluting compound with spectral libraries. The characteristic fragmentation pattern, including the base peak at m/z 105 (benzoyl ion), aids in its identification vulcanchem.com. GC-MS is routinely used to verify the purity of commercial grades, which typically exceed 95% vulcanchem.com.

High-Performance Liquid Chromatography (HPLC) is suitable for analyzing compounds that may not be sufficiently volatile for GC, or for detailed purity profiling.

Separation: HPLC methods, often employing reversed-phase C18 columns, can effectively separate this compound from related impurities or degradation products. The choice of mobile phase (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with buffered aqueous solutions) and detection wavelength (e.g., UV detection around 230 nm, characteristic for benzoate esters) are critical for optimal separation and quantification science.govresearchgate.net.

Purity Assessment: HPLC is widely used for purity profiling, allowing for the detection and quantification of minor impurities. Peak purity can be assessed using photodiode array (PDA) detectors, which analyze the UV spectrum across a chromatographic peak, or more definitively with LC-MS, which can identify coeluting species based on their mass-to-charge ratio sepscience.com.

Advanced Hyphenated Techniques (e.g., GC-FTIR)

Hyphenated techniques, which combine the separation capabilities of chromatography with the identification power of spectroscopy, offer enhanced analytical insights. Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR) is one such powerful combination. In GC-FTIR, gas chromatography (GC) first separates the components of a sample mixture based on their physical and chemical properties. Subsequently, each separated component is passed through an infrared (IR) beam, and the resulting Fourier Transform Infrared (FTIR) spectrum provides detailed information about the molecular structure and functional groups present. This allows for the identification of individual compounds within a complex mixture, making it invaluable for impurity profiling and structural confirmation.

While specific published studies detailing the application of GC-FTIR directly to this compound were not found in the reviewed literature, the principles of hyphenated techniques are widely applied. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed hyphenated technique that combines GC separation with mass spectrometry (MS) detection, providing both separation and molecular weight/fragmentation data for identification mdpi.comresearchgate.netmdpi.comimist.maresearchgate.netnih.govresearchgate.netresearchgate.net. FTIR spectroscopy, on its own, is a well-established method for identifying functional groups within a molecule by analyzing characteristic vibrational frequencies mdpi.comresearchgate.netjmaterenvironsci.com. The integration of GC with FTIR would theoretically enable the separation of this compound from potential contaminants, followed by rapid identification of both the target compound and any impurities based on their distinct IR absorption patterns. This synergy makes GC-FTIR a promising, albeit not directly documented for this compound, advanced analytical approach for comprehensive characterization in research settings.

Development of Quantitative Analytical Methods for Research Applications

The accurate quantification of this compound is critical for monitoring reaction kinetics, assessing product purity, and determining its concentration in formulations or biological samples. The development and rigorous validation of quantitative analytical methods are paramount to ensure the reliability and reproducibility of research findings.

Gas Chromatography (GC)

Gas Chromatography (GC) is a cornerstone technique for the quantitative analysis of volatile and semi-volatile organic compounds.

GC-Flame Ionization Detection (GC-FID): GC-FID is widely utilized for quantitative analysis due to its high sensitivity and broad response to organic compounds, making it suitable for detecting and quantifying this compound and related substances mdpi.comnih.govraccefyn.co. This technique has been applied to analyze the composition of essential oils mdpi.com and quantify various organic molecules nih.govraccefyn.co. For research applications, the development of a GC-FID method involves optimizing parameters such as the GC column (e.g., HP-5MS mdpi.com), temperature program, carrier gas flow rate, and detector settings to achieve optimal separation and signal response. Validation of GC-FID methods is crucial and typically includes assessing selectivity, linearity over a defined concentration range, detection limit (LOD), quantification limit (LOQ), precision (repeatability and intermediate precision), and accuracy nih.govraccefyn.co. For example, a validated GC-FID method for styrene (B11656) and α-methylstyrene demonstrated acceptable linearity and precision within a specific working range raccefyn.co. GC-FID analyses are often performed in replicates to ensure data robustness mdpi.com.

GC-Mass Spectrometry (GC-MS): While primarily known for qualitative identification, GC-MS can also be adapted for quantitative analysis, particularly when employing specific detection modes like Selected Ion Monitoring (SIM) imist.maresearchgate.netnih.gov. This capability is valuable for quantifying this compound in complex matrices or at trace levels. The validation of GC-MS for quantitative research typically involves evaluating linearity, accuracy, precision, and sensitivity, with reported recoveries often falling between 70-115% and relative standard deviations (RSDs) below 20% for multi-analyte methods nih.gov.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a robust and versatile technique frequently employed for the quantitative determination of compounds like benzoate esters ijnrd.orgajast.netresearchgate.netresearchgate.netmanipal.edulcms.cz. RP-HPLC methods typically utilize a non-polar stationary phase (e.g., C18 column) and a polar mobile phase (e.g., a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer), with detection commonly performed using UV-Vis spectrophotometry at specific wavelengths ijnrd.orgajast.netresearchgate.netresearchgate.netmanipal.edu.

Method Validation for Quantitative HPLC: The development of reliable quantitative HPLC methods for research necessitates comprehensive validation. Key validation parameters, aligned with international guidelines nih.govglobalresearchonline.netijpbs.comapvma.gov.auacs.org, include:

Selectivity/Specificity: The method must be able to accurately quantify this compound in the presence of potential impurities, degradation products, or matrix components globalresearchonline.netapvma.gov.au.

Linearity and Range: This involves demonstrating a direct, proportional relationship between the analytical response (e.g., peak area) and the concentration of this compound over a defined range. For similar compounds like sodium benzoate, linearity has been established in concentration ranges such as 1-30 µg/mL, with correlation coefficients (r²) typically exceeding 0.999 ajast.netmanipal.edu.

Accuracy: Assessed by determining the closeness of the measured value to the true value, often through recovery studies where known amounts of this compound are spiked into a sample matrix. Acceptable recovery rates for related compounds are generally between 98% and 102% ajast.netmanipal.eduapvma.gov.au.

Precision: This refers to the degree of agreement among individual test results when the method is applied repeatedly. It encompasses repeatability (intra-day precision) and intermediate precision (inter-day precision). Coefficients of Variation (CV) for precision are typically expected to be low, often below 2% ajast.netmanipal.edu.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest analyte concentration that can be reliably detected, while the LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy. For sodium benzoate, reported LOD values are around 0.5 µg/mL, and LOQ values around 1.5 µg/mL ajast.netresearchgate.net.

Applications of Undecyl Benzoate in Industrial and Materials Science

Undecyl Benzoate (B1203000) as a Chemical Intermediate in Organic Synthesis

While direct, extensive literature detailing undecyl benzoate's specific role as a precursor for a wide array of specialty chemicals is not extensively provided in the reviewed sources, benzoate esters, in general, are recognized for their utility in organic synthesis. The ester functionality and the aromatic ring offer sites for various chemical transformations.

Precursor in the Synthesis of Specialty Chemicals

Benzoate esters, as a class, are employed as intermediates in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals . The ester group can undergo hydrolysis, reduction, or transesterification reactions, while the aromatic ring can participate in electrophilic aromatic substitution. This compound, with its long alkyl chain, could potentially be utilized to introduce this lipophilic tail into target molecules, thereby modifying their solubility, compatibility, or biological activity. However, specific documented pathways for this compound serving as a precursor for distinct specialty chemicals are not prominently featured in the provided research snippets.

Role in Derivatization Reactions for Novel Compound Generation

Derivatization reactions are crucial for modifying the properties of existing compounds or creating new molecular entities. While specific examples involving the derivatization of this compound to generate novel compounds were not explicitly detailed in the provided search results, benzoate esters can be chemically modified. For instance, the ester linkage can be cleaved, or reactions can occur on the alkyl chain or the aromatic ring. The long undecyl chain could also be a target for functionalization. Research into novel molecular receptors has involved complex benzoate derivatives, suggesting the general versatility of the benzoate structure in creating new chemical architectures researchgate.net.

Integration into Polymer Chemistry and Advanced Materials

This compound plays a significant role in polymer science, particularly as an additive that modifies material properties. Its application as a plasticizer and coalescent agent highlights its importance in enhancing the performance and processability of various polymeric materials.

Function as a Plasticizer in Polymer Formulations

This compound, as an alkyl benzoate ester with an eleven-carbon chain, functions as a plasticizer and coalescent agent. Alkyl benzoates, especially those with longer alkyl chains (7-13 carbons), are known to be strong solvators and are used in polymer formulations, particularly with polyvinyl chloride (PVC) and in latex-based paints specialchem.comgoogle.comkinampark.comgoogle.com. As a plasticizer, it is incorporated into the polymer matrix to increase flexibility, reduce melt viscosity, and lower processing temperatures kinampark.com. In latex paints, coalescent agents like this compound aid in the formation of a continuous film as the paint dries, thereby improving the coating's integrity and performance google.com. Benzoates can also act as processing aids and solvency boosters in flexible PVC applications specialchem.com.

Influence on Polymer Rheology and Mechanical Properties

The addition of plasticizers, including benzoate esters like this compound, significantly influences the rheological and mechanical properties of polymers. Plasticizers generally reduce the polymer's glass transition temperature (Tg), decrease melt viscosity, and lower the modulus and tensile strength. Concurrently, they increase the polymer's flexibility, elongation at break, and toughness kinampark.com. These effects are attributed to the plasticizer molecules intercalating between polymer chains, reducing interchain forces and increasing free volume, thereby enhancing chain mobility kinampark.com. While specific research findings detailing the precise rheological and mechanical property modifications attributable solely to this compound are not detailed, its classification as a benzoate plasticizer implies these general effects on polymers like PVC.

Applications in Specialty Coatings, Resins, and Adjuvants

This compound has established applications in the realm of specialty coatings and as an adjuvant in polymer systems. Its primary documented use in this category is as a coalescent agent in latex-based paints google.com. In this capacity, it facilitates the film-forming process, contributing to the final properties of the paint coating. Furthermore, as a plasticizer, this compound can be considered an adjuvant substance in the manufacture of various polymeric materials, where it modifies properties like flexibility and processability ecfr.gov. While specific applications in specialty resins or as other types of adjuvants (e.g., pigment dispersants, lubricants) are not explicitly detailed for this compound, its chemical nature as an ester places it within the broader category of compounds used for such purposes in materials science ecfr.gov.

Role in Liquid Crystal Monomers and Polymerizable Systems

The undecyloxy benzoate moiety, a structural component found in derivatives of this compound, plays a role in the design of advanced liquid crystal monomers. These monomers are synthesized for incorporation into polymerizable liquid crystal systems, such as polymerizable liquid crystal polymers (PLCPs), which exhibit unique optical and electronic properties. Research has focused on linking methyl methacrylate (B99206) units to mesogenic compounds containing the undecyloxy benzoate structure via various linker units, including ester, siloxane, and disiloxane (B77578) groups. These modifications are aimed at tailoring the liquid crystalline behavior and thermal stability of the resulting polymers. For instance, studies on monomers incorporating the 4′-(undecyloxy)-[1,1′-biphenyl]-4-yl benzoate structure have demonstrated their liquid crystalline nature, typically exhibiting a nematic mesophase. The type of linker unit influences the clearing points and the nematic phase range of these advanced materials.

| Monomer Type¹ | Linker Type | Clearing Point (°C) | Nematic Phase Range (°C) |

| M1 | Disiloxane | 18.6 | 26.7 |

| M2 | Ester | 68.8 | 81.3 |

| M3 | Siloxane | 10.3 | Not determined |

¹Monomers M1, M2, and M3 are derivatives incorporating the undecyloxy benzoate structure, as described in Source researchgate.net.

Utilization in Lubricant Formulations and Tribological Systems

While specific performance data for this compound as a standalone lubricant base oil or additive is not extensively detailed in the provided literature, its chemical structure as a long-chain ester suggests potential utility within lubricant formulations. Esters, in general, are recognized for their ability to enhance lubricant properties, particularly in terms of polarity, additive solvency, and thermal stability.

Benzoate esters, as a class, are utilized in lubricating oil compositions to improve fluid polarity. This increased polarity is crucial for enhancing the solubility and dispersancy of polar additives and any sludge that may form during the service life of the lubricant epo.orggoogle.com. The lipophilic nature of this compound, indicated by a high octanol-water partition coefficient (logP ~6.2) vulcanchem.com, suggests it would readily dissolve in non-polar base oils and interact effectively with surfaces. Its low volatility vulcanchem.com is also a desirable trait in lubricants, potentially contributing to reduced oil consumption in high-temperature applications. Although direct tribological performance data for this compound is limited in the reviewed sources, its ester functionality and long alkyl chain are characteristic of compounds that can contribute to boundary lubrication and friction modification.

The ester functionality of this compound contributes to its potential role in enhancing the stability and compatibility of lubricant formulations. Esters are generally known to offer good thermal stability and can improve the solvency for polar additives epo.orggoogle.com. This compound exhibits moderate thermal stability, with decomposition observed above 250°C vulcanchem.com, and low volatility, which aids in maintaining lubricant integrity over extended operating periods. These properties are beneficial for lubricants operating under demanding conditions, where maintaining a stable film and ensuring all additives remain dissolved and active is critical for performance and longevity.

Application as a Solvent in Industrial Processes

Alkyl benzoate esters, including those with longer alkyl chains, are recognized for their utility as solvents in various industrial applications. While specific details on this compound's use as a solvent in industrial processes are limited in the provided search results, general alkyl benzoates are employed as solvents in paints, lacquers, and coatings atamanchemicals.com. Their properties, such as low volatility, can extend working times and reduce solvent evaporation during application processes vulcanchem.com. The lipophilic nature of this compound suggests it would be effective in dissolving non-polar or moderately polar substances commonly encountered in industrial formulations.

Compound List:

this compound

Environmental Fate and Degradation of Undecyl Benzoate

Biodegradation Pathways and Mechanisms in Environmental Matrices

Biodegradation is a primary mechanism for the environmental removal of undecyl benzoate (B1203000). The process is initiated by the enzymatic cleavage of the ester linkage, a reaction readily carried out by a wide range of microorganisms. This initial hydrolysis yields benzoic acid and undecyl alcohol, two compounds that are subsequently channeled into distinct and well-established metabolic pathways. researchgate.netcir-safety.org

Under aerobic conditions, microbial communities in soil and water readily degrade undecyl benzoate. The initial step is the hydrolysis of the ester bond by esterase enzymes, releasing benzoic acid and undecanol (B1663989) (undecyl alcohol).

The subsequent aerobic catabolism of benzoic acid is well-documented and typically proceeds through hydroxylation. nih.govwikipedia.org Benzoate is converted to catechol, which then undergoes ring cleavage by dioxygenase enzymes, leading to intermediates that enter the central carbon metabolism, such as the tricarboxylic acid (TCA) cycle. nih.gov An alternative aerobic "hybrid" pathway also exists, which begins with the activation of benzoate to benzoyl-CoA before dearomatization and ring cleavage. nih.govresearchgate.net

The undecyl alcohol released is oxidized to undecanoic acid. This long-chain fatty acid is then catabolized through the β-oxidation pathway. researchgate.netnih.gov In this cyclical process, two-carbon units are sequentially cleaved from the fatty acid chain in the form of acetyl-CoA, which also feeds into the TCA cycle for complete mineralization to carbon dioxide and water. researchgate.netnih.gov

Table 1: Key Stages in Aerobic Biodegradation of this compound

| Stage | Reaction | Key Enzyme Classes | Primary Products |

| 1. Initial Hydrolysis | This compound → Benzoic acid + Undecyl alcohol | Esterases | Benzoic acid, Undecyl alcohol |

| 2a. Aromatic Ring Catabolism | Benzoic acid → Catechol → Ring Cleavage Products | Hydroxylases, Dioxygenases | TCA Cycle Intermediates |

| 2b. Alkyl Chain Catabolism | Undecyl alcohol → Undecanoic acid → β-oxidation | Alcohol Dehydrogenases, Aldehyde Dehydrogenases, Acyl-CoA Synthetase | Acetyl-CoA |

In the absence of oxygen, this compound is also subject to microbial degradation, although the pathways differ significantly from aerobic processes. The initial hydrolytic cleavage of the ester bond to benzoic acid and undecyl alcohol remains the first step.

The anaerobic degradation of benzoic acid is a well-studied process that begins with its activation to the coenzyme A (CoA) thioester, benzoyl-CoA. nih.govresearchgate.net This central intermediate then undergoes dearomatization via reduction of the aromatic ring, followed by hydrolytic ring cleavage and a modified β-oxidation pathway, ultimately yielding metabolites that can be converted to methane (B114726) and carbon dioxide by methanogenic consortia. nih.govresearchgate.netresearchgate.net

The undecyl alcohol is oxidized to undecanoic acid. The anaerobic degradation of long-chain fatty acids like undecanoic acid proceeds via β-oxidation, similar to the aerobic pathway, generating acetyl-CoA. cabidigitallibrary.orgmanchester.ac.uk However, this process is often carried out by syntrophic bacteria that work in concert with methanogenic archaea, which consume the hydrogen and acetate (B1210297) produced to drive the thermodynamically challenging reactions forward. researchgate.net The low solubility and potential toxicity of long-chain fatty acids at high concentrations can sometimes be a rate-limiting factor in their anaerobic digestion. gnest.orgresearchgate.net

The metabolites formed during the biodegradation of this compound are direct consequences of the pathways described. The primary metabolites resulting from the initial hydrolysis are benzoic acid and undecyl alcohol .

Further aerobic degradation of benzoic acid leads to the formation of catechol before the aromatic ring is cleaved. wikipedia.org The breakdown of the undecyl chain via β-oxidation produces a series of fatty acid intermediates that are progressively shorter by two carbons, along with acetyl-CoA .

Under anaerobic conditions, the key intermediate of benzoate metabolism is benzoyl-CoA . researchgate.net The subsequent ring reduction and cleavage lead to various aliphatic dicarboxyl-CoA derivatives. nih.gov The anaerobic β-oxidation of the undecyl chain yields the same series of progressively shortened fatty acids and acetyl-CoA as seen in the aerobic pathway. In mixed microbial communities, these intermediates are ultimately converted to methane (CH₄) and carbon dioxide (CO₂) .

Table 2: Identified and Expected Metabolites of this compound Biodegradation